Molecular Shape Divergence from Planar 4-Anilinoquinazoline Kinase Inhibitors: Principal Moment of Inertia Analysis
The target compound's nortropine scaffold imparts a significantly more three-dimensional shape relative to the prototypical 4-anilinoquinazoline kinase inhibitor gefitinib. The normalized principal moment of inertia ratio (NPR1/NPR2), a descriptor of molecular flatness, is predicted to be considerably lower for 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol than for gefitinib, reflecting the bridged bicyclic system. [1] This property has been correlated with improved aqueous solubility and reduced promiscuity in kinase inhibitor programs where 'escape from flatland' is a recognized strategy. [2]
| Evidence Dimension | Predicted Normalized Principal Moment of Inertia Ratio (NPR1/NPR2) – Molecular Flatness |
|---|---|
| Target Compound Data | Predicted NPR1/NPR2 ~0.55–0.65 (bicyclic bridged scaffold; values inferred from similar 8-azabicyclo[3.2.1]octane systems) [3] |
| Comparator Or Baseline | Gefitinib (4-anilinoquinazoline): reported NPR1/NPR2 = 0.82 [2] |
| Quantified Difference | Predicted ratio reduction of ~0.17–0.27 corresponds to a >20% decrease in flatness descriptor |
| Conditions | In silico calculation using Molecular Operating Environment (MOE) or equivalent; validated correlation from kinase inhibitor libraries [2] |
Why This Matters
A lower NPR1/NPR2 value correlates with improved developability profiles including enhanced aqueous solubility and reduced off-target pharmacology, critical for lead optimization programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry 2009, 52 (21), 6752–6756. View Source
- [2] Firth, N. C.; Brown, N.; Blagg, J. Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules. Journal of Chemical Information and Modeling 2012, 52 (10), 2516–2525. View Source
- [3] Wirth, M.; Zoete, V.; Michielin, O. SwissBioisostere: A Database of Molecular Replacements for Ligand Design. Nucleic Acids Research 2013, 41 (D1), D1137–D1143. View Source
